Mexiletine acetate

Description

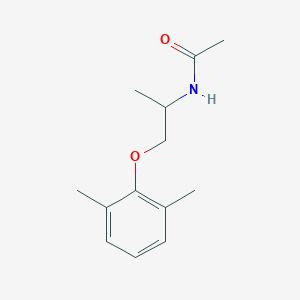

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSFMKGQWLZMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340814 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91452-27-6 | |

| Record name | Mexiletine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mexiletine Acetate

Racemic Synthesis Approaches of Aryloxy-Propan-2-yl Acetates

Racemic aryloxy-propan-2-yl acetates, which include the mexiletine (B70256) intermediate 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) (rac-5a), can be synthesized through a multi-step process. A common route involves the reaction of commercial phenols with α-chloroketones to yield ketones. These ketones are then reduced using reagents like sodium borohydride (B1222165) (NaBH4) to produce racemic alcohols. Finally, these racemic alcohols are acetylated to form the corresponding racemic acetates. For instance, the preparation of racemic 1-(2,6-dimethylphenoxy)propan-2-ol (rac-4a) and its acetate (rac-5a) can proceed via the reaction of 2,6-dimethylphenol (B121312) with an α-chloroketone to form the ketone, followed by reduction with NaBH4 to yield the alcohol, and subsequent acetylation with acetic anhydride (B1165640) and DMAP. mdpi.com

A general synthetic scheme for racemic aryloxy-propan-2-yl acetates (rac-5a-d) involves:

Reaction of phenols (e.g., 2,6-dimethylphenol) with an α-chloroketone to produce ketones (e.g., 3a-d) with yields ranging from 60-82%. mdpi.com

Reduction of these ketones using NaBH4 to yield racemic alcohols (e.g., rac-4a-d) with yields between 88-98%. mdpi.com

Acetylation of the racemic alcohols with acetic anhydride and DMAP to produce the corresponding racemic acetates (e.g., rac-5a-d) with yields of 88-92%. mdpi.com

The synthesis of (±)-mexiletine acetamide (B32628), a related compound, has been reported through a one-step acetylation of racemic mexiletine using acetyl chloride as the acyl donor and triethylamine (B128534) in dichloromethane (B109758) as solvent, achieving yields over 80%. researchgate.net

Enantioselective Synthesis Pathways

Enantioselective synthesis pathways for mexiletine intermediates aim to produce a single enantiomer, which is crucial given the differing pharmacological activities of mexiletine enantiomers. These pathways often employ chiral starting materials or kinetic resolution techniques. mdpi.comresearchgate.net

The chiral-pool approach is one strategy where readily available chiral molecules are used as starting materials to build the desired enantiomerically pure mexiletine intermediates. mdpi.com Another method involves the highly enantioselective reduction of benzyloxime α-ethers, catalyzed by spiroborate esters, which can yield mexiletine analogues with excellent enantioselectivities (91-97% ee). capes.gov.brnih.govnih.gov This four-step synthesis is practical and efficient, starting from readily available materials. nih.govnih.gov Furthermore, continuous flow asymmetric amination using transaminases has been utilized for the enantioselective synthesis of mexiletine, achieving enantiopurity greater than 99% ee within 30 minutes residence time. rsc.org

Kinetic resolution is a prominent technique for obtaining enantiomerically pure mexiletine intermediates from racemic mixtures. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. mdpi.comacs.org

Lipase-catalyzed hydrolysis is a widely studied method for the kinetic resolution of racemic aryloxy-propan-2-yl acetates, leading to enantiomerically pure or enantioenriched mexiletine intermediates and analogs. mdpi.comresearchgate.netresearcher.lifemdpi.com This enzymatic approach selectively hydrolyzes one enantiomer of the racemic acetate, leaving the other enantiomer unreacted and producing the corresponding chiral alcohol. mdpi.comresearcher.life

Studies have utilized various racemic acetates, including rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (rac-5a), rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate (rac-5b), rac-1-(o-tolyloxy)propan-2-yl acetate (rac-5c), and rac-1-(naphthalen-1-yloxy)propan-2-yl acetate (rac-5d) as substrates. mdpi.comresearcher.lifemdpi.com A preliminary screening of twelve lipases using acetate rac-5a as the substrate identified Amano lipase (B570770) AK from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) immobilized on Immobead 150 as particularly effective. mdpi.comresearcher.lifemdpi.com

Under optimized conditions (e.g., 24 hours, phosphate (B84403) buffer pH 7.0 with 20% acetonitrile (B52724) as co-solvent, 30 °C, and enzyme:substrate ratio of 2:1 m:m), both (R)-1-(2,6-dimethylphenoxy)propan-2-ol [(R)-4a] and the remaining (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate [(S)-5a] were obtained with enantiomeric excess (ee) greater than 99%, approximately 50% conversion, and an enantiomeric ratio (E) greater than 200. mdpi.comresearcher.lifemdpi.com The kinetic resolution of other racemic acetates (rac-5b-d) also yielded chiral remaining acetates with ≥95% ee and alcohols with ≥98% ee, with conversion values near 50%. mdpi.comresearcher.lifemdpi.com These resolutions generally followed Kazlauskas' rule, and the absolute configurations were determined by 1H NMR spectroscopy using the Mosher method. mdpi.comresearcher.life Molecular docking studies have further supported the experimental findings, indicating a preference for the hydrolysis of (R)-5a-d enantiomers. researcher.lifemdpi.com

Optimization of enzymatic resolution conditions is critical to achieve high enantioselectivity and conversion. Key parameters include:

Enzyme Selection : Lipases such as Amano lipase AK from Pseudomonas fluorescens and Thermomyces lanuginosus lipase (TLL) immobilized on Immobead 150 have demonstrated high efficiency. mdpi.comresearcher.lifemdpi.com Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase (BCL) are also effective biocatalysts in kinetic resolution processes. dntb.gov.uaacs.org

Temperature : Reactions are typically performed at controlled temperatures, such as 30 °C, to optimize enzyme activity and stability. mdpi.comresearcher.lifemdpi.com

Solvent and Co-solvent : The choice of solvent or co-solvent can significantly impact the reaction. For hydrolytic approaches, phosphate buffer at pH 7.0 with 20% acetonitrile as a co-solvent has been effective. mdpi.comresearcher.lifemdpi.com For acetylation reactions, toluene (B28343) has been used as a solvent. mdpi.com Ionic liquids (ILs) like [EMIM][BF4] in combination with toluene can create a two-phase reaction medium that enhances efficiency and selectivity by improving solvation properties and enzyme stability. mdpi.comnih.gov

Acyl Donor (for acetylation) : In acetylation-based kinetic resolutions, vinyl acetate or isopropenyl acetate serve as irreversible acyl donors. mdpi.comdntb.gov.uamdpi.com

Enzyme:Substrate Ratio : An enzyme:substrate ratio of 2:1 (m:m) has been reported for hydrolytic kinetic resolution. mdpi.commdpi.com For acetylation, a TLL:rac-4a ratio of 0.5:1 has been used. mdpi.com

Reaction Time : Optimal reaction times can vary, with 24 to 48 hours often reported for achieving desired conversion and enantiomeric purity. mdpi.commdpi.com

For instance, in the kinetic resolution of rac-4a via acetylation, optimized conditions included vinyl acetate as the acyl donor, toluene as the solvent, 30 °C, 15 minutes reaction time, 250 rpm agitation, and a TLL:rac-4a ratio of 0.5:1. mdpi.com The reuse of immobilized TLL under these conditions showed consistent results over multiple cycles. mdpi.com

Both hydrolytic and acetylation processes catalyzed by lipases are effective for preparing chiral intermediates of mexiletine.

Hydrolytic Approach : This involves the selective hydrolysis of an ester (e.g., mexiletine acetate) to yield a chiral alcohol and the remaining unreacted chiral ester. This method has been shown to produce both the (R)-alcohol and (S)-acetate with high enantiomeric excesses (>99% ee) and conversions around 50%, demonstrating excellent enantioselectivity (E > 200). mdpi.comresearcher.lifemdpi.com The advantage lies in obtaining two enantiomerically enriched products from a single racemic starting material.

Acetylation (Transesterification) Approach : This involves the selective acylation of a racemic alcohol using an acyl donor (e.g., vinyl acetate) to yield a chiral ester and the remaining unreacted chiral alcohol. This method is also highly effective for kinetic resolution. For instance, the kinetic resolution of rac-4a (an alcohol intermediate) via acetylation using lipases like P. fluorescens lipase or TLL immobilized on Immobead 150 has been successful. mdpi.com In some cases, acetylation processes have shown high enantiomeric excess of products (e.g., 96.17% ee for a related β-blocker building block) and good enantioselectivity (E = 67.45). mdpi.comnih.gov

The choice between hydrolytic and acetylation processes often depends on the specific substrate, desired product (alcohol or acetate), and the availability and selectivity of suitable enzymes and reaction conditions. Both methods can be optimized to achieve high enantiomeric purity, with hydrolytic approaches often providing both enantiomers in high purity when conversion is around 50%.

Kinetic Resolution Techniques (KR) for Racemic Acetates

Optimization of Enzymatic Resolution Conditions

Chemical Synthesis of Related Acetate Compounds (e.g., dl-O-acetyl-3-phenyllactic acid, (±)-mexiletine acetamide)

The synthesis of acetate compounds, particularly those related to mexiletine, often involves acetylation reactions. These reactions typically introduce an acetyl group onto a molecule, forming either an amide or an ester, depending on the functional group being acetylated.

Synthesis of (±)-Mexiletine Acetamide

(±)-Mexiletine acetamide, commonly referred to as this compound, is synthesized directly from racemic mexiletine. Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) possesses a primary amino group that is amenable to acylation. The synthesis is typically a one-step acetylation process. researchgate.netresearchgate.net

Reaction Details:

Reactants: Racemic mexiletine and acetyl chloride. researchgate.net

Acyl Donor: Acetyl chloride serves as the acyl donor, providing the acetyl group for the reaction. researchgate.net

Catalyst and Solvent: Triethylamine acts as a basic catalyst, facilitating the reaction by neutralizing the acid generated (HCl), while dichloromethane is employed as the solvent. researchgate.net

Procedure: A solution of (±)-mexiletine is prepared in dichloromethane, to which acetyl chloride and triethylamine are added. The reaction mixture is stirred at room temperature. researchgate.net

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) until the disappearance of the starting (±)-mexiletine. researchgate.net

Purification: Following the reaction, the mixture is washed with brine solution, and the amide product is isolated by extraction with dichloromethane. The organic layer is then dried using anhydrous sodium sulfate (B86663) and evaporated under reduced pressure. Further purification is achieved through recrystallization from hexane (B92381), yielding pure crystalline (±)-mexiletine acetamide. researchgate.net

Yield: This method has been reported to yield more than 80% of (±)-mexiletine acetamide after recrystallization. researchgate.net

Table 1: Key Reagents and Conditions for (±)-Mexiletine Acetamide Synthesis

| Component | Role | Specific Agent/Condition |

| Starting Material | Substrate | (±)-Mexiletine |

| Acyl Donor | Acetylating Agent | Acetyl chloride |

| Basic Catalyst | Reaction Promoter | Triethylamine |

| Solvent | Reaction Medium | Dichloromethane |

| Reaction Condition | Temperature | Room temperature |

| Purification | Isolation Method | Solvent-solvent extraction, Recrystallization (hexane) |

| Yield | Efficiency | >80% |

Synthesis of dl-O-acetyl-3-phenyllactic acid

dl-O-acetyl-3-phenyllactic acid is an acetate ester derivative, synthesized from dl-3-phenyllactic acid. This reaction involves the acetylation of a hydroxyl group. researchgate.netresearchgate.net

Reaction Details:

Reactants: dl-3-phenyllactic acid and acetic anhydride. researchgate.netresearchgate.net

Acyl Donor: Acetic anhydride serves as the acylating agent. researchgate.netresearchgate.net

Basic Catalyst: Pyridine is used as a basic catalyst. researchgate.netresearchgate.net

Procedure: dl-3-phenyllactic acid is treated with acetic anhydride and pyridine. The reaction mixture is stirred at a low temperature of 4°C. researchgate.netresearchgate.net

Monitoring: The reaction's progression is monitored by TLC until the complete consumption of dl-3-phenyllactic acid. researchgate.netresearchgate.net

Work-up: Upon completion, the solution is poured into ice-water and acidified with 3.0 M HCl to a pH of 1–2. The product is then extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine, dried with anhydrous sodium sulfate, and evaporated to yield dl-O-acetyl-3-phenyllactic acid. researchgate.netresearchgate.net

Yield: The reported yield for this acetylation is 86.2%. researchgate.net

Table 2: Key Reagents and Conditions for dl-O-acetyl-3-phenyllactic acid Synthesis

| Component | Role | Specific Agent/Condition |

| Starting Material | Substrate | dl-3-phenyllactic acid |

| Acyl Donor | Acetylating Agent | Acetic anhydride |

| Basic Catalyst | Reaction Promoter | Pyridine |

| Reaction Condition | Temperature | 4°C |

| Purification | Isolation Method | Acidification, Extraction (ethyl acetate), Drying |

| Yield | Efficiency | 86.2% |

These synthetic pathways highlight common strategies for introducing acetyl groups into organic molecules, either via amine acylation to form amides or hydroxyl acylation to form esters.

Analytical Characterization and Enantioseparation of Mexiletine Acetate and Its Stereoisomers

Chromatographic Techniques for Stereoselective Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely utilized for the stereoselective analysis of mexiletine (B70256) enantiomers, which is directly relevant to the characterization of mexiletine acetate (B1210297) due to the shared chiral core researchgate.netresearchgate.neteurekaselect.com. These methods enable the separation and quantification of individual enantiomers, providing critical insights into the compound's stereochemical purity.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a primary technique for the enantioseparation of chiral compounds, offering both direct and indirect approaches for the analysis of mexiletine acetate and its stereoisomers.

Direct enantioseparation involves the use of Chiral Stationary Phases (CSPs) that can directly recognize and separate the enantiomers without prior derivatization researchgate.neteurekaselect.comresearchgate.netup.pt. For (±)-mexiletine acetamide (B32628), which is chemically synthesized from (±)-mexiletine, direct separation of its enantiomers has been achieved using polysaccharide-based CSPs researchgate.netresearchgate.net.

A notable example involves the use of a Chiralcel OJ-H column (0.46 mm × 250 mm, 5 µm) with a mobile phase consisting of hexane (B92381), 2-propanol, and triethylamine (B128534) (95:5:0.1, v/v). Detection was performed at 254 nm. Under these conditions, the two enantiomers of mexiletine acetamide were successfully eluted at retention times of 24.3 and 33.1 minutes, demonstrating excellent resolution researchgate.netresearchgate.net. In contrast, a Chiralcel OD-H column did not provide resolution for these enantiomers under similar conditions researchgate.netresearchgate.net. The addition of small amounts of triethylamine to the mobile phase was found to be crucial for achieving better resolution and sharp peaks for (±)-mexiletine acetamide researchgate.net. Another study reported determining the enantiomeric excess of acetyl derivatives of mexiletine using a Chiralcel OD-H column with a mobile phase of 9:1 hexane:2-propanol, a flow rate of 0.8 mL/min, and detection at 254 nm, where the minor enantiomer eluted at 11.3 min and the major enantiomer at 16.2 min nih.gov.

Beyond mexiletine acetamide, various CSPs have been employed for the direct enantioseparation of mexiletine (the base), including Pirkle-type ionic CSPs, Chiralpak AD (a carbamoyl (B1232498) derivative of amylose), and crown ether-based CSPs such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid nih.govnih.gov. Among these, a specific crown ether-based CSP (CSP 3, based on (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6) has shown high chiral recognition efficiencies for mexiletine and its analogs, achieving resolutions greater than 1.00 nih.gov.

Table 1: Direct HPLC Enantioseparation Parameters for Mexiletine Acetamide

| Parameter | Value | Source |

| Column | Chiralcel OJ-H (0.46 mm × 250 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Hexane:2-propanol:triethylamine (95:5:0.1, v/v) | researchgate.netresearchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.netresearchgate.net |

| Column Temperature | 25 °C (ambient) | researchgate.net |

| Retention Time (Enantiomer 1) | 24.3 min | researchgate.net |

| Retention Time (Enantiomer 2) | 33.1 min | researchgate.net |

Indirect HPLC methods involve the chemical reaction of enantiomers with a Chiral Derivatization Reagent (CDR) to form diastereomeric derivatives, which are then separated on conventional achiral stationary phases, typically reversed-phase (RP-HPLC) columns researchgate.neteurekaselect.comresearchgate.netup.pt. This approach can offer improved resolution and detector response researchgate.net.

For (R,S)-mexiletine, several CDRs have been successfully utilized. These include [N-succinimidyl-(S)-2-(6-methoxynaphth-2-yl)propionate] and dinitrophenyl-L-Pro-N-hydroxysuccinimide ester researchgate.net. Other reported CDRs for mexiletine (the base) encompass Sanger reagent (2,4-dinitrofluorobenzene), (S,S)-O,O'-di-p-toluoyl tartaric acid anhydride (B1165640), (S)-naproxen, cyanuric chloride, (S)-(-)-(N)-trifluoroacetyl-prolyl chloride, (1S)-(-)-camphanic chloride, and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-l-alanine amide) mdpi.comnih.gov. Furthermore, in-situ derivatization of (RS)-mexiletine with chirally pure moieties such as (S)-levofloxacin, (S)-ketoprofen, and (S)-ibuprofen has been explored for RP-HPLC separation on a C18 column, employing surfactant-based aqueous solvents to promote a greener analytical approach acs.org. These indirect methods are applicable when this compound possesses a suitable functional group for derivatization, or if the mexiletine moiety is isolated for analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced speed, sensitivity, and efficiency compared to traditional HPLC. A stability-indicating reverse-phase UHPLC method has been developed and validated for the quantification of mexiletine hydrochloride and its impurities colab.wsresearchgate.netresearcher.life. This method is highly relevant for the quality control of the mexiletine core structure, which is present in this compound.

The UHPLC method utilizes an Acquity HSS T3 chromatographic column (100 × 3.0 mm, 1.8 µm) colab.wsresearchgate.net. The mobile phase consists of a mixture of sodium acetate buffer (0.14 mM) with 0.3% glacial acetic acid (pH 4.8) and methanol (B129727) in a 40:60 (v/v) ratio colab.wsresearchgate.net. The separation is performed at a flow rate of 0.2 mL/min, with an injection volume of 2 µL, and detection at 254 nm. The column oven temperature is maintained at 25°C colab.wsresearchgate.net. This method effectively separates mexiletine and its seven impurities within 20 minutes colab.wsresearchgate.net.

Method validation is critical to ensure the reliability and suitability of analytical methods for their intended purpose researchgate.netijpsjournal.com. Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), and robustness researchgate.netmdpi.comcolab.wsresearchgate.netijpsjournal.comresearchgate.netnih.govglobalresearchonline.net.

For the direct HPLC separation of (±)-mexiletine acetamide, the method was validated for accuracy, precision, linearity, LOD, and LOQ researchgate.netresearchgate.net.

For the UHPLC method developed for mexiletine hydrochloride, the method demonstrated linearity over a concentration range of 50%–150% for the assay and from the quantification limit (0.03%) up to 150% (0.3%) of the specification level (0.2%) for impurities colab.wsresearchgate.net. For a general HPLC assay of mexiletine hydrochloride, linearity was established in the concentration range of 50–300 µg/mL with a high correlation coefficient (r² = 0.9998) researchgate.net.

Accuracy for mexiletine hydrochloride determination by HPLC showed percent recoveries ranging between 100.01% and 101.68%, with a relative standard deviation (RSD) of less than 0.44% researchgate.net. Precision, assessed by repeatability (within-day) and intermediate precision (between-day), yielded RSD values of ≤3.42% and ≤3.29% respectively for a GC-FID method of mexiletine globalresearchonline.net. The UHPLC method for mexiletine hydrochloride also confirmed acceptable precision colab.wsresearchgate.net.

The limits of detection (LOD) and quantification (LOQ) are crucial for assessing method sensitivity. For the UHPLC method, the quantification limit for impurities was 0.03% colab.wsresearchgate.net. Robustness, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, was confirmed for mexiletine hydrochloride methods, for instance, by varying the mobile phase flow rate colab.wsresearchgate.netresearchgate.net.

Table 2: Summary of Selected Validation Parameters for Mexiletine Analytical Methods

| Parameter | Method / Compound | Value / Range | Source |

| Linearity | HPLC (Assay, Mexiletine HCl) | 50–300 µg/mL (r² = 0.9998) | researchgate.net |

| UHPLC (Assay, Mexiletine HCl) | 50%–150% of target concentration | colab.wsresearchgate.net | |

| UHPLC (Impurities, Mexiletine HCl) | 0.03% (LOQ) to 150% (0.3%) of specification level (0.2%) | colab.wsresearchgate.net | |

| GC-FID (Mexiletine) | 2–14 µg/mL (r > 0.999) | globalresearchonline.net | |

| Accuracy | HPLC (Assay, Mexiletine HCl) | Recoveries: 100.01–101.68% (RSD < 0.44%) | researchgate.net |

| GC-FID (Mexiletine) | Bias: ≤3.00% (within-day), ≤2.45% (between-day) | globalresearchonline.net | |

| Precision (RSD) | GC-FID (Mexiletine) | ≤3.42% (within-day), ≤3.29% (between-day) | globalresearchonline.net |

| LOQ | UHPLC (Impurities, Mexiletine HCl) | 0.03% | colab.wsresearchgate.net |

| Robustness | HPLC (Mexiletine HCl) | Confirmed (e.g., by mobile phase flow rate variation) | researchgate.net |

| UHPLC (Mexiletine HCl) | Confirmed | colab.wsresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Assay and Impurities

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas Chromatography (GC) is another powerful chromatographic technique used for the stereoselective analysis of mexiletine enantiomers, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) researchgate.netresearchgate.neteurekaselect.com.

A simple and rapid GC-FID method has been developed and validated for the determination of mexiletine in pharmaceutical preparations globalresearchonline.net. The separation is achieved in approximately 5 minutes using an HP-5 capillary column (30 m x 0.320 mm, 0.25 µm) globalresearchonline.net. Nitrogen serves as the carrier gas at a flow rate of 2 mL/min. The GC oven temperature program involves an initial temperature of 150°C held for 1 minute, increased to 180°C at 40°C/min and held for 1 minute, and finally increased to 300°C at 30°C/min with a final hold of 1.5 minutes. The inlet temperature is set at 250°C globalresearchonline.net. This method demonstrated linearity over the concentration range of 2–14 µg/mL with correlation coefficients consistently greater than 0.999 globalresearchonline.net.

For enantioselective analysis, capillary GC has been successfully applied to directly separate the enantiomers of mexiletine and its hydroxylated metabolites in urine samples nih.gov. This was achieved using a heptakis(6-O-tert-butyl-dimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin column, highlighting the utility of chiral cyclodextrin-based columns in GC for stereoisomer resolution nih.gov.

Table 3: GC-FID Parameters for Mexiletine Analysis

| Parameter | Value | Source |

| Column | HP-5 capillary (30 m x 0.320 mm, 0.25 µm) | globalresearchonline.net |

| Carrier Gas | Nitrogen | globalresearchonline.net |

| Flow Rate | 2 mL/min | globalresearchonline.net |

| Inlet Temperature | 250 °C | globalresearchonline.net |

| Oven Temperature Program | 150 °C (1 min) -> 180 °C (40 °C/min, 1 min hold) -> 300 °C (30 °C/min, 1.5 min hold) | globalresearchonline.net |

| Run Time | ~5 min | globalresearchonline.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the identification, quantification, and structural elucidation of this compound. LC-MS analysis of this compound (PubChem CID 567741) has been performed using instruments such as the Q Exactive Plus Orbitrap Thermo Scientific, employing LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight) nih.gov.

Typical LC-MS parameters for this compound include a precursor ion m/z of 222.1489, corresponding to the protonated molecule [M+H] nih.gov. Retention times for this compound have been reported around 16.7 minutes nih.gov. Fragmentation patterns obtained at different collision energies, such as 15 and 30 (nominal), provide valuable structural information for identification nih.gov. The synthesized mexiletine acetamide has also been characterized by LC-MS researchgate.netresearchgate.net.

Table 1: Representative LC-MS/MS Parameters for this compound

| Parameter | Value | Source |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific | nih.gov |

| Instrument Type | LC-ESI-QFT | nih.gov |

| Precursor m/z | 222.1489 | nih.gov |

| Precursor Adduct | [M+H] | nih.gov |

| Retention Time | 16.7 min | nih.gov |

| Collision Energy (1) | 15 (nominal) | nih.gov |

| Collision Energy (2) | 30 (nominal) | nih.gov |

| Fragmentation Mode | HCD | nih.gov |

| Column Name | Atlantis T3 3µm, 3.0x150mm, Waters with guard column | nih.gov |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring chemical reactions involving this compound and for assessing its purity. During the synthesis of (±)-mexiletine acetamide from (±)-mexiletine, TLC was utilized to monitor the disappearance of the starting material researchgate.netresearchgate.net. A common mobile phase employed for this purpose was a mixture of hexane and ethyl acetate in a 7:3 (v/v) ratio researchgate.netresearchgate.net.

Analytical TLC analyses for aryloxy-propan-2-yl acetates, which include this compound, have been performed on aluminum sheets pre-coated with silica (B1680970) gel 60 F254 mdpi.com. This demonstrates the utility of TLC for quick qualitative assessment during synthetic procedures and for initial purity checks of this compound and its related compounds mdpi.comzenodo.org.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and evaluating its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR for absolute configurations)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary tool for the structural elucidation of this compound. The pure crystalline amide, (±)-mexiletine acetamide, has been characterized using NMR spectroscopy researchgate.netresearchgate.net. Spectra were typically recorded on instruments operating at 300 MHz for ¹H NMR and 75.5 MHz for ¹³C NMR, with CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard researchgate.netresearchgate.net. PubChem also confirms the availability of ¹³C NMR spectra for this compound nih.gov.

While NMR is fundamental for structural confirmation, determining the absolute configuration of chiral centers, such as the one present in this compound, often requires specialized NMR techniques involving chiral derivatizing agents or chiral shift reagents, or correlation with other chiroptical methods. Research has shown that enantiomerically pure forms of mexiletine intermediates, including the acetate, can be obtained through kinetic resolution, implying the need for methods to confirm their enantiomeric excess and absolute configuration mdpi.com. For instance, lipase-mediated kinetic resolution of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (rac-5a) yielded the (S)-acetate with an enantiomeric excess (ee) greater than 99% mdpi.com.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound, providing insights into its molecular structure and purity. The synthesized pure crystalline amide, mexiletine acetamide, has been characterized by FTIR spectroscopy researchgate.netresearchgate.net. FTIR spectra for this compound are also available in vapor phase nih.gov. These spectra typically reveal absorption bands corresponding to the N-H stretch of the amide, C=O stretch of the acetyl group, and C-O-C stretches of the ether linkage, along with aromatic C-H and C=C vibrations.

UV-Vis Absorbance Detection in Quantitative Analysis

UV-Vis absorbance detection is a common method for the quantitative analysis of compounds containing chromophores. While direct specific UV-Vis absorbance data for this compound is less explicitly detailed in the provided search results, related compounds like mexiletine and its hydrochloride salt are routinely analyzed using UV detection in chromatographic methods researchgate.netnih.govresearchgate.netcolab.wsnih.govactapharmsci.com. Mexiletine itself exhibits UV absorption, for example, at 210 nm, 212 nm, 254 nm, or 262 nm in various HPLC methods, and at 458 nm or 480 nm after derivatization or complex formation nih.govresearchgate.netcolab.wsnih.govactapharmsci.com. Given the structural similarity and the presence of the aromatic ring in this compound, it would also be expected to exhibit characteristic UV absorption, making UV-Vis detection suitable for its quantitative analysis, potentially requiring specific wavelengths or derivatization depending on the matrix and desired sensitivity.

Spectrofluorometric Measurement

Spectrofluorometric measurement offers a highly sensitive approach for the detection and quantification of compounds that exhibit intrinsic fluorescence or can be derivatized to fluorescent species. Although the direct spectrofluorometric measurement of this compound is not explicitly detailed in the provided information, spectrofluorometric methods have been developed for mexiletine researchgate.netscispace.comrsc.orgdeepdyve.com. For instance, mexiletine has been measured spectrofluorometrically in alkaline solutions at 292 nm (excitation at 260 nm) researchgate.net. Another method involves the interaction of mexiletine with 9,10-dimethoxy-2-anthracenesulfonic acid sodium salt, leading to a fluorescent product with excitation at 385 nm and emission at 450 nm scispace.com. Furthermore, derivatization of racemic mexiletine with fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has enabled spectrofluorometric detection at 530 nm with excitation at 470 nm, facilitating enantiomeric separation rsc.org. These established methods for mexiletine suggest that similar derivatization strategies or intrinsic fluorescence properties could be explored for the sensitive spectrofluorometric analysis of this compound.

Determination of Absolute Configuration and Enantiomeric Purity

The determination of absolute configuration and enantiomeric purity is crucial for chiral compounds like this compound, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. Various analytical techniques have been employed for the stereoselective analysis of mexiletine and its intermediates, including this compound.

Determination of Absolute Configuration

The absolute configuration of this compound and its related intermediates has been determined using several spectroscopic and chiroptical methods.

Mosher's Method (¹H NMR Spectroscopy): This method, based on double derivatization with (R)- and (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride (MTPA-Cl), has been effectively utilized to assign the absolute configurations of chiral alcohols that are intermediates in the synthesis of mexiletine analogs, including those derived from aryloxy-propan-2-yl acetates mdpi.com. The observed chemical shift differences (Δδ) in the ¹H NMR spectra provide definitive information about the stereochemistry of the chiral center mdpi.com.

Polarimetry: Specific optical rotation measurements serve as a confirmatory method for determining absolute configuration, particularly for compounds obtained with high enantiomeric excess. For instance, the (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate ((S)-5a), an intermediate related to this compound, exhibited a specific optical rotation of −10.8 (c 8.0, CHCl₃) at >99% enantiomeric excess (ee) mdpi.com.

Chemical Correlation and Chiroptical Properties: In some cases, absolute configurations are established by chemical correlation with known compounds or by analyzing chiroptical properties such as Circular Dichroism (CD) curves arkat-usa.org.

Determination of Enantiomeric Purity and Enantioseparation

Enantiomeric purity is typically assessed through chromatographic and electrophoretic techniques that enable the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for the enantioseparation of mexiletine and its derivatives. Both direct and indirect methods are employed:

Direct Enantioseparation: This approach involves the use of Chiral Stationary Phases (CSPs). Chiral columns such as Chiralpak® AS-H and Chiralcel OJ-H/OD-H have been successfully utilized for the direct separation of mexiletine enantiomers and related acetate compounds mdpi.comresearchgate.netnih.govresearchgate.net. The mobile phase composition, flow rate, and detection wavelength are optimized to achieve baseline separation and good resolution.

Indirect Enantioseparation: This method involves pre-derivatization of the enantiomers with an optically pure chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers, which have different physicochemical properties, can then be separated on conventional reversed-phase HPLC columns researchgate.neteurekaselect.comnih.govthieme-connect.de. Various CDRs have been reported for mexiletine, including Sanger reagent, (S,S)-O,O′-di-p-toluoyl tartaric acid anhydride, (S)-naproxen, cyanuric chloride, and Marfey's reagent nih.gov.

Gas Chromatography (GC) GC, particularly with chiral columns like CP-Chirasil-Dex, has also been applied for the enantioselective analysis of mexiletine and its acetyl derivatives mdpi.comnih.gov.

Capillary Electrophoresis (CE) CE offers a fast and efficient alternative for chiral separation. Cyclodextrins (CDs) are commonly used as chiral selectors in CE. Heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD), a neutral derivatized cyclodextrin, has been identified as an optimal chiral selector for the enantioseparation of mexiletine enantiomers nih.govnih.gov.

Detailed Research Findings

Research efforts have focused on developing robust methods for the analytical characterization of this compound and its stereoisomers, often in the context of kinetic resolution studies for the synthesis of enantiomerically pure intermediates.

Table 1: Optical Rotation Data for (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate ((S)-5a) mdpi.com

| Compound | Enantiomeric Excess (ee) | Specific Optical Rotation ([α]D) | Concentration (c) | Solvent |

| (S)-5a | >99% | -10.8 | 8.0 | CHCl₃ |

Table 2: Chiral HPLC Conditions and Retention Data for rac-1-(naphthalen-1-yloxy)propan-2-yl acetate (rac-5d) mdpi.com

| Parameter | Value |

| Column | Chiralpak® AS-H (Daicel, 150 mm × 4.6 mm × 5 μm) |

| Oven Temperature | 35 °C |

| Injection Volume | 20 μL |

| Mobile Phase | Hexane/Isopropanol (IPA) (98/2) |

| Flow Rate | 0.3 mL/min |

| Detector | UV at 254 nm |

| Retention Time (R)-5d | 12.0 min |

| Retention Time (S)-5d | 13.5 min |

| Resolution (Rs) | 4.7 |

Table 3: Optimized Capillary Electrophoresis Conditions for Mexiletine Enantioseparation nih.govnih.gov

| Parameter | Value |

| Buffer Electrolyte (BGE) | 60 mM Phosphate (B84403) Buffer |

| BGE pH | 5.0 |

| Chiral Selector (CS) | 50 mM Heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) |

| Temperature | 20 °C |

| Applied Voltage | 30 kV |

| Hydrodynamic Injection | 50 mbar/s |

| Detection Wavelength | 210 nm |

| Resolution | 1.52 |

| Migration Time | <5 min |

| Migration Order | S-MXL followed by R-MXL |

These findings highlight the precision and versatility of modern analytical techniques in characterizing the stereochemical properties of this compound and its related compounds, which is essential for quality control and understanding their behavior.

Role of Mexiletine Acetate As a Pharmaceutical Precursor

Facilitation of Enantiomerically Pure Mexiletine (B70256) Production

Mexiletine itself contains a stereogenic center, and its enantiomers can exhibit different pharmacological activities. For instance, (R)-mexiletine has been noted for its effectiveness in preventing ventricular arrhythmias, while its (S)-enantiomer may be more effective in treating allodynia, although some reports suggest both enantiomers produce antiallodynia mdpi.com. The production of enantiomerically pure mexiletine is thus highly desirable in pharmaceutical synthesis.

Mexiletine acetate (B1210297), specifically racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (rac-5a), is a crucial substrate in the kinetic resolution (KR) process catalyzed by lipases to produce enantiomerically pure mexiletine intermediates mdpi.commdpi.com. This hydrolytic process allows for the separation of the desired enantiomers. For example, through lipase-catalyzed hydrolysis of rac-5a, both the remaining (S)-acetate and the (R)-alcohol, 1-(2,6-dimethylphenoxy)propan-2-ol [(R)-4a], can be obtained with high enantiomeric excess (ee > 99%) mdpi.commdpi.com. This method offers a more efficient route to enantiomerically pure intermediates compared to other approaches like the acetylation of racemic alcohols mdpi.com.

The ability to obtain highly enantiopure intermediates like (R)-4a or (S)-5a from mexiletine acetate is critical because these chiral secondary alcohols are widely used as building blocks in drug preparation mdpi.com. Subsequent synthetic steps, such as Mitsunobu's Gabriel-type reaction followed by hydrazinolysis, can then convert these enantiopure intermediates into the corresponding (S)- and (R)-mexiletine mdpi.com.

Impact on Downstream Synthesis and Product Quality

The use of this compound as an intermediate significantly impacts downstream synthesis and the quality of the final mexiletine product. By employing kinetic resolution techniques on this compound, manufacturers can ensure that the subsequent synthetic steps begin with highly enantiopure starting materials. This precision is vital because the presence of undesired enantiomers can lead to different pharmacological profiles or even adverse effects in the final drug mdpi.com.

The shift towards flow biocatalysis, where processes like the enantioselective synthesis of mexiletine are performed in continuous flow systems, further highlights the importance of intermediates like this compound. Such systems can enhance enzyme stability, improve reaction rates, and simplify downstream processing and product purification, leading to more efficient and sustainable production of APIs mdpi.com.

Development of Mexiletine Analogs and Derivatives from Acetate Intermediates

This compound intermediates are not only crucial for the production of mexiletine itself but also serve as versatile starting points for the development of various mexiletine analogs and derivatives. The ability to manipulate the acetate group and the stereogenic center allows for the introduction of diverse functionalities and structural modifications.

Researchers have explored the synthesis of mexiletine analogs with the aim of improving their pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity probiologists.comprobiologists.comuniba.it. For instance, the kinetic resolution of other aryloxy-propan-2-yl acetates, structurally similar to this compound, has led to novel mexiletine analog intermediates, including chiral alcohols and acetates mdpi.com. These intermediates, obtained with high enantiomeric purity, can then be further derivatized to explore new chemical entities with potentially improved therapeutic profiles mdpi.comprobiologists.comprobiologists.com.

The modification of the mexiletine structure, often initiated from precursor molecules like this compound or its related alcohol intermediates, has led to the study of compounds with altered substitutions on the aryloxy moiety or the stereogenic center uniba.it. This systematic approach to chemical reengineering, guided by the properties of the intermediates, allows for the exploration of structure-activity relationships and the design of new drug candidates probiologists.comprobiologists.comuniba.it.

Computational and Modeling Studies Relevant to Mexiletine Acetate Synthesis

Molecular Docking Studies Explaining Lipase (B570770) Selectivities in Kinetic Resolutions

Molecular docking studies have proven instrumental in understanding and corroborating the observed selectivities of lipases in the kinetic resolution of aryloxy-propan-2-yl acetates, which serve as key intermediates in the preparation of enantiomerically pure or enantioenriched mexiletine (B70256) and its analogs. nih.govnih.govsigmaaldrich.com Specifically, these studies have indicated a preference for the hydrolysis of the (R)-isomers of these acetates, including rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) (rac-5a) and its analogs (rac-5b-d). nih.govnih.gov

The kinetic resolution process typically involves the lipase-catalyzed hydrolysis of racemic acetates. Researchers have evaluated various commercial lipases and their derivatives, with prominent results achieved using Amano AK lipase from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) immobilized on Immobead 150. nih.govnih.govnih.gov These enzymes demonstrated high efficiency, yielding both the (R)-alcohol (e.g., (R)-1-(2,6-dimethylphenoxy)propan-2-ol, (R)-4a) and the remaining (S)-acetate (e.g., (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate, (S)-5a) with high enantiomeric excesses (ee > 99%) and excellent enantiomeric ratios (E > 200) at approximately 50% conversion. nih.govnih.gov

The observed stereoselectivity in these lipase-catalyzed hydrolyses aligns with Kazlauskas' rule, an empirical guideline that predicts the (R)-acetate to undergo hydrolysis, yielding the (R)-alcohol and the remaining (S)-acetate. nih.govnih.govnih.gov Molecular docking simulations, often performed using software suites like AutoDock, provide a molecular-level explanation for these experimental observations by modeling the interactions between the enzyme's active site and the substrate enantiomers. nih.govnih.gov Such computational approaches help to visualize and quantify the binding affinities and orientations of different enantiomers within the enzyme's active pocket, thereby explaining the preferential hydrolysis of one enantiomer over the other. nih.gov Beyond steric factors, other influences such as solvent polarity, dielectric constant, and the polarities of the substrate and product, as well as the enzyme-solvent interphase, can significantly impact a lipase's enantioselectivity, all of which can be further explored and understood through detailed computational modeling. nih.gov

The following table summarizes representative results from lipase-catalyzed kinetic resolutions of mexiletine acetate intermediates, which were corroborated by molecular docking studies:

| Substrate (Racemic Acetate) | Lipase Catalyst | Enantiomeric Excess (ee) of (R)-Alcohol | Enantiomeric Excess (ee) of (S)-Acetate | Conversion (%) | Enantiomeric Ratio (E) |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (rac-5a) | P. fluorescens (Amano AK) | >99% nih.govnih.gov | >99% nih.govnih.gov | 50% nih.govnih.gov | >200 nih.govnih.gov |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (rac-5a) | T. lanuginosus (Immobead 150) | >99% nih.govnih.gov | >99% nih.govnih.gov | 50% nih.govnih.gov | >200 nih.govnih.gov |

| rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate (rac-5b) | P. fluorescens or TLL (Immobead 150) | ≥98% nih.gov | ≥95% nih.gov | ~50% nih.gov | Not specified nih.gov |

| rac-1-(o-tolyloxy)propan-2-yl acetate (rac-5c) | P. fluorescens or TLL (Immobead 150) | ≥98% nih.gov | ≥95% nih.gov | ~50% nih.gov | Not specified nih.gov |

| rac-1-(naphthalen-1-yloxy)propan-2-yl acetate (rac-5d) | P. fluorescens or TLL (Immobead 150) | ≥98% nih.gov | ≥95% nih.gov | ~50% nih.gov | Not specified nih.gov |

Theoretical Approaches to Reaction Mechanism and Stereoselectivity Prediction

Theoretical approaches play a crucial role in modern organic synthesis by providing insights into reaction mechanisms and enabling the prediction of stereoselectivity. While the kinetic resolution of this compound intermediates largely relies on empirical rules like Kazlauskas' rule, computational chemistry methods offer a more fundamental understanding and predictive power for various synthetic transformations. nih.govnih.govnih.gov

Density Functional Theory (DFT) calculations, for instance, are widely employed to uncover detailed reaction mechanisms, including transition states and energy profiles, for complex organic reactions. fishersci.caembopress.org These calculations can elucidate the factors governing stereoselectivity by analyzing the energetics of competing pathways leading to different stereoisomers. For example, DFT has been used to probe reaction mechanisms and the origins of observed E/Z isomeric mixtures and stereoselectivity in other synthetic contexts. fishersci.ca Similarly, theoretical studies can investigate the stereoselective conversion pathways in various reactions, such as the SN1 and SN2 mechanisms, by analyzing the stability of intermediates and transition states. uni.lu

In the realm of biocatalysis, theoretical approaches complement experimental findings by providing a deeper understanding of enzyme-substrate interactions beyond simple docking. Computational studies can help in predicting the stereoselectivity of enzymatic reactions by analyzing the binding energies of different enantiomers or diastereomers to the enzyme's active site and the subsequent catalytic steps. embopress.org For instance, relative binding energies of substrates to acyltransferases have been calculated to evaluate their catalytic potential and stereoselectivity. embopress.org This is particularly relevant for the synthesis of chiral intermediates like this compound, where achieving high enantiomeric purity is critical.

Although specific detailed theoretical mechanistic studies on the non-enzymatic steps of this compound synthesis (e.g., the initial ether formation or the esterification to form the acetate) were not explicitly found in the provided search results, the broader application of computational chemistry in predicting and understanding reaction mechanisms and stereoselectivity in organic and enzymatic synthesis underscores its potential for guiding and optimizing such processes. The determination of absolute configurations, as seen with mexiletine intermediates using techniques like Mosher's method, often relies on experimental data, but theoretical calculations can provide crucial validation and insights into the underlying stereochemical preferences of the reactions. nih.govnih.gov

Future Research Directions in Mexiletine Acetate Chemistry

Novel and Sustainable Synthetic Routes for Acetate (B1210297) Intermediates

The development of novel and sustainable synthetic routes for acetate intermediates is a critical area for future research, aligning with the principles of green chemistry. Traditional methods often involve hazardous solvents, high energy consumption, and significant waste generation. Future efforts will focus on minimizing environmental impact while maximizing efficiency and atom economy. jocpr.com

Key research areas include:

Green Solvents and Solvent-Free Reactions : Exploring the use of water, supercritical CO2, bio-based solvents, or entirely solvent-free conditions to reduce the reliance on traditional organic solvents. jocpr.compharmafeatures.com

Catalysis : Investigating advanced catalytic systems, such as biocatalysis, photocatalysis, and organocatalysis, to facilitate reactions under milder conditions, improve selectivity, and reduce the need for stoichiometric reagents. jocpr.compharmafeatures.comispe.org Biocatalysis, in particular, offers highly selective and environmentally benign synthetic strategies for pharmaceutical production. rsc.org

Renewable Feedstocks : Utilizing renewable resources and waste materials as starting materials for acetate synthesis, moving away from fossil-derived reagents. ispe.orgnus.edu.sgnih.gov For instance, electrochemical synthesis of acetate esters from carbon monoxide and water using copper catalysts has shown promise as an environmentally sustainable method. nus.edu.sg

Continuous Flow Synthesis : Implementing continuous flow systems to enhance reaction control, optimize atom economy, and minimize waste generation, offering a more efficient and sustainable production method. ispe.org

These advancements aim to create more environmentally benign and economically viable processes for producing mexiletine (B70256) acetate and its precursors. noahchemicals.commdpi.com

Development of Advanced Enantioseparation Technologies for Mexiletine Acetate

Given that mexiletine is a chiral compound, the development of advanced enantioseparation technologies for this compound is crucial for obtaining enantiomerically pure forms, which often exhibit distinct pharmacological activities. sphinxsai.comchiralpedia.comwvu.edu

Future research will focus on:

Advanced Chromatographic Techniques : Further optimizing and developing chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) to achieve higher resolution, efficiency, and sensitivity in separating this compound enantiomers. bohrium.commdpi.comresearchgate.net This includes exploring hybrid organic-inorganic materials and miniaturization. bohrium.com

Crystallization-Based Methods : Enhancing classical resolution techniques, such as diastereomeric crystallization, and exploring attrition-enhanced chiral resolution to achieve higher yields and purities. chiralpedia.comsymeres.compharmtech.com The integration of racemization loops can lead to theoretical 100% yields of the desired enantiomer. symeres.compharmtech.com

Membrane Separation and Electromigration Techniques : Investigating the application of membrane technologies and electromigration techniques like capillary electrophoresis (CE) and capillary electrochromatography (CEC) for efficient and rapid enantioseparation, especially for small sample volumes. sphinxsai.comwvu.edumdpi.comacs.orgresearchgate.netnih.gov

Biocatalytic Kinetic Resolution : Harnessing the power of enzymes for selective conversion of racemic mixtures into optically pure enantiomers, offering a green and sustainable approach. symeres.compharmtech.com

Novel Chiral Selectors : Designing and synthesizing new chiral selectors, including cyclodextrin-based materials and nanoparticles, to improve enantiorecognition and separation performance. sphinxsai.comresearchgate.netrsc.org

The goal is to achieve highly efficient, cost-effective, and scalable methods for producing enantiopure this compound, addressing the critical need for single-enantiomer drugs in the pharmaceutical industry. sphinxsai.comchiralpedia.comwvu.eduibcmrt.com

Investigation into the Synthesis of Next-Generation Mexiletine Analogs from Acetate Precursors

Future research will explore the versatility of acetate precursors in synthesizing next-generation mexiletine analogs with potentially improved therapeutic profiles, such as enhanced potency, selectivity, and reduced side effects. probiologists.com

Key areas of investigation include:

Structural Modification Strategies : Utilizing acetate intermediates as versatile building blocks for introducing diverse structural variations into the mexiletine scaffold. This could involve modifications to the aromatic ring, the amino group, or the alkyl chain to explore structure-activity relationships (SAR). clockss.orgacs.org

Asymmetric Synthesis : Developing highly enantioselective synthetic routes to directly produce desired mexiletine analogs in their pure enantiomeric forms, bypassing the need for post-synthesis separation. symeres.comacs.orgca.gov

Prodrug Design : Synthesizing acetate-derived prodrugs of mexiletine that could offer improved bioavailability, targeted delivery, or sustained release.

Bioisosteric Replacements : Exploring the replacement of key functional groups with bioisosteric equivalents derived from acetate precursors to modulate pharmacokinetic and pharmacodynamic properties.

High-Throughput Synthesis : Implementing automated and high-throughput synthesis platforms to rapidly generate and screen libraries of mexiletine analogs, accelerating the discovery of novel compounds.

The aim is to design and synthesize new chemical entities that retain or enhance the beneficial properties of mexiletine while addressing its limitations. probiologists.comclockss.org

Integration of Chemoinformatics and Machine Learning in Acetate Synthesis Design

The integration of chemoinformatics and machine learning (ML) is set to revolutionize the design and optimization of this compound synthesis, offering data-driven approaches to accelerate discovery and improve efficiency. acs.orgjetir.orgneovarsity.org

Future research will leverage these computational tools for:

Retrosynthesis Prediction : Utilizing AI-enabled retrosynthesis platforms to automatically predict the most efficient and sustainable synthetic pathways for this compound and its analogs, learning from vast chemical reaction datasets. chemrxiv.orggrace.comosu.educomputabio.comacs.org This can help identify novel and more efficient routes that might not be considered by traditional methods. grace.comrsc.org

Reaction Condition Optimization : Employing ML algorithms to predict optimal reaction conditions (e.g., temperature, pressure, catalyst, solvent) for maximum yield, selectivity, and minimal waste in acetate synthesis. ispe.orgneovarsity.orgcomputabio.com

Catalyst Discovery and Design : Applying ML to accelerate the discovery and design of novel catalysts for specific transformations in this compound synthesis, including those for enantioselective reactions.

Property Prediction : Predicting physicochemical properties, bioavailability, and potential toxicity of new mexiletine analogs in silico before their actual synthesis, thereby reducing experimental effort and cost. acs.orgjetir.orglongdom.orgfrontiersin.org

High-Throughput Experimentation Design : Guiding the design of high-throughput screening experiments by identifying promising reaction conditions or molecular structures, leading to more targeted and efficient research.

Data-Driven Synthesis Planning : Developing integrated computational frameworks that combine retrosynthesis, reaction prediction, and property prediction to provide a holistic approach to chemical synthesis design, aligning with green chemistry principles. chemrxiv.orgspirochem.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.